molecular formula C32H22 B13782246 9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene

9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene

Cat. No.: B13782246
M. Wt: 406.5 g/mol
InChI Key: GWGPRSNTMPRTRI-UHFFFAOYSA-N
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Description

9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with biphenyl and phenyl groups, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Ligand: Phosphine ligands such as triphenylphosphine (PPh3)

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Br2 in chloroform, HNO3 in sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence or phosphorescence. These properties make it useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of both biphenyl and phenyl groups can enhance its stability and fluorescence efficiency compared to other anthracene derivatives .

Properties

Molecular Formula

C32H22

Molecular Weight

406.5 g/mol

IUPAC Name

2-phenyl-9-(4-phenylphenyl)anthracene

InChI

InChI=1S/C32H22/c1-3-9-23(10-4-1)25-15-17-26(18-16-25)32-30-14-8-7-13-28(30)21-29-20-19-27(22-31(29)32)24-11-5-2-6-12-24/h1-22H

InChI Key

GWGPRSNTMPRTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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